N-(2,3-dimethylphenyl)-4-hydroxybenzamide

Description

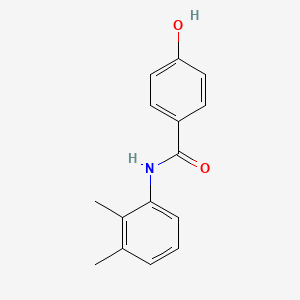

N-(2,3-Dimethylphenyl)-4-hydroxybenzamide (C₁₅H₁₅NO₂; molecular weight: 241.29 g/mol) is a benzamide derivative featuring a hydroxyl group at the para position of the benzoyl ring and two methyl substituents on the ortho and meta positions of the aniline ring (Figure 1). The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and crystal packing, while the methyl groups introduce steric effects that modulate molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-4-3-5-14(11(10)2)16-15(18)12-6-8-13(17)9-7-12/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSKGDZYAFUJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-hydroxybenzamide typically involves the reaction of 2,3-dimethylaniline with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of N-(2,3-dimethylphenyl)-4-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste minimization strategies, would be integral parts of the industrial process to ensure sustainability and compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in an alkaline medium at room temperature.

Reduction: LiAlH₄ in dry ether at low temperatures.

Substitution: HNO₃ in sulfuric acid (H₂SO₄) for nitration; Br₂ in acetic acid for bromination.

Major Products

Oxidation: Formation of N-(2,3-dimethylphenyl)-4-benzoquinone.

Reduction: Formation of N-(2,3-dimethylphenyl)-4-aminobenzamide.

Substitution: Formation of N-(2,3-dimethylphenyl)-4-nitrobenzamide or N-(2,3-dimethylphenyl)-4-bromobenzamide.

Scientific Research Applications

Biological Activities

N-(2,3-dimethylphenyl)-4-hydroxybenzamide exhibits various biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Properties: Studies have shown that hydroxybenzamide derivatives possess significant antimicrobial activity against various pathogens. For instance, derivatives similar to N-(2,3-dimethylphenyl)-4-hydroxybenzamide have demonstrated effectiveness against bacterial strains and fungi .

- Anti-inflammatory Effects: The compound has been investigated for its ability to inhibit inflammatory pathways. It may interact with specific enzymes or receptors involved in inflammation, providing potential therapeutic benefits for conditions like arthritis .

- Anticonvulsant and Antioxidant Activities: Research indicates that derivatives of this compound may also exhibit anticonvulsant and antioxidant properties, contributing to their potential use in treating neurological disorders .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features allow for modifications that can enhance efficacy against diseases like tuberculosis and cancer .

Case Study:

A study on salicylanilides indicated that similar compounds could be repurposed as antitubercular agents due to their ability to inhibit key biological pathways . This suggests that N-(2,3-dimethylphenyl)-4-hydroxybenzamide could be a candidate for further drug development.

Industrial Applications

N-(2,3-dimethylphenyl)-4-hydroxybenzamide finds applications in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a building block in organic synthesis processes.

Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Biological Research | Antimicrobial, anti-inflammatory | Effective against various pathogens |

| Pharmaceutical Industry | Drug development intermediate | Potential for treating tuberculosis and inflammation |

| Chemical Industry | Building block for organic synthesis | Used in producing specialty chemicals |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Structure and Properties

N-(2,3-Dimethylphenyl)-4-methylbenzamide (C₁₆H₁₇NO)

- Structure : Replaces the hydroxyl group with a methyl substituent at the para position.

- Crystal Packing: The 4-methyl derivative crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.1723 Å, b = 19.3923 Å, c = 9.3170 Å, and β = 111.78° . The two aromatic rings are nearly perpendicular (dihedral angle: 85.90°), and N–H⋯O hydrogen bonds form C(4) chains along the c-axis .

- Synthesis : Prepared via condensation of 4-methylbenzoic acid derivatives with 2,3-dimethylaniline .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₂H₁₇NO₂)

- Structure : Features a 3-methylbenzamide core and a hydroxyalkylamine group.

- Applications : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a key step in synthetic chemistry .

- Characterization : Validated by X-ray crystallography, NMR, and IR spectroscopy .

N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide (C₁₉H₁₅Cl₂N₂O₃S)

- Structure : Incorporates sulfonamide and dichlorophenyl groups.

Functional Group Impact on Hydrogen Bonding and Solubility

- Hydroxyl vs. Methyl Groups: The hydroxyl group in N-(2,3-dimethylphenyl)-4-hydroxybenzamide facilitates stronger intermolecular hydrogen bonds compared to the 4-methyl analog, likely increasing melting point and reducing solubility in non-polar solvents .

- Nitro and Sulfonamide Groups : Derivatives like N-(2,3-dichlorophenyl)-4-nitrobenzamide exhibit altered electronic properties (e.g., increased acidity) and enhanced π-π stacking due to electron-withdrawing substituents .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bonding | Space Group |

|---|---|---|---|---|---|

| N-(2,3-Dimethylphenyl)-4-hydroxybenzamide | C₁₅H₁₅NO₂ | 241.29 | 4-OH, 2,3-diMe | O–H⋯O/N–H⋯O | Not reported |

| N-(2,3-Dimethylphenyl)-4-methylbenzamide | C₁₆H₁₇NO | 239.31 | 4-Me, 2,3-diMe | N–H⋯O (C(4) chains) | P2₁/c |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 223.27 | 3-Me, N,O-bidentate | O–H⋯O, N–H⋯O | Not reported |

| N-(2,3-Dichlorophenyl)-4-sulfonamidobenzamide | C₁₉H₁₅Cl₂N₂O₃S | 452.31 | 4-SO₂N, 2,3-diCl | N–H⋯O, S=O⋯H | Not reported |

Biological Activity

N-(2,3-dimethylphenyl)-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

N-(2,3-dimethylphenyl)-4-hydroxybenzamide has the following chemical structure:

- Molecular Formula : C15H17N2O2

- Molecular Weight : 255.31 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-4-hydroxybenzamide

This compound features a hydroxyl group and an amide functional group, which are crucial for its biological interactions.

The biological activity of N-(2,3-dimethylphenyl)-4-hydroxybenzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and amide functionalities enhance binding affinity to these targets, leading to modulation of their activity.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting that N-(2,3-dimethylphenyl)-4-hydroxybenzamide may exhibit anti-inflammatory properties.

- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of the hydroxyl group may enhance the compound's reactivity towards bacterial targets .

Antimicrobial Properties

N-(2,3-dimethylphenyl)-4-hydroxybenzamide has been investigated for its antimicrobial potential. Studies have shown that derivatives of benzamide can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interfere with bacterial metabolism, leading to effective antimicrobial action.

Anticancer Activity

Recent studies suggest that this compound may also possess anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to exhibit significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range .

Case Studies

- Study on Anticancer Activity : A study evaluated a series of benzamide derivatives for their cytotoxicity against cancer cell lines. N-(2,3-dimethylphenyl)-4-hydroxybenzamide showed promising results with an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .

- Antimicrobial Screening : In another study focusing on antimicrobial efficacy, N-(2,3-dimethylphenyl)-4-hydroxybenzamide was tested against various bacterial strains. The results indicated moderate to good activity, supporting further exploration as a potential therapeutic agent .

Data Table: Biological Activities of N-(2,3-dimethylphenyl)-4-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.